

physical and chemical properties of 1,8-Dimethoxyanthraquinone

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Compound of Interest

Compound Name: 1,8-Dimethoxyanthraquinone

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An In-depth Technical Guide to **1,8-Dimethoxyanthraquinone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1,8-Dimethoxyanthraquinone**. The information is compiled for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of key processes.

Core Physical and Chemical Properties

1,8-Dimethoxyanthraquinone, also known as Danthron di-methyl derivative, is an aromatic organic compound. Its core structure consists of an anthraquinone scaffold with two methoxy groups substituted at the 1 and 8 positions. While it is a derivative of the well-studied 1,8-dihydroxyanthraquinone (Danthron), specific experimental data for some of its physical properties, such as melting and boiling points, are not readily available in the literature.^[1]

Quantitative Data Summary

The known physical and chemical properties of **1,8-Dimethoxyanthraquinone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	1,8-dimethoxyanthracene-9,10-dione	[2]
Synonyms	9,10-Anthracenedione, 1,8-dimethoxy-; Danthron dimethyl derivative	[2]
CAS Number	6407-55-2	[2][3][4]
Molecular Formula	C ₁₆ H ₁₂ O ₄	[2]
Molecular Weight	268.26 g/mol	[2]
Exact Mass	268.07355886 Da	[2]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Topological Polar Surface Area	52.6 Å ²	[2]
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	2	

Solubility Profile

Specific quantitative solubility data for **1,8-Dimethoxyanthraquinone** is not extensively documented. However, the solubility can be inferred from its structure and from data on related compounds like anthraquinone and 1,8-dihydroxyanthraquinone. The parent compound, anthraquinone, is soluble in acetone and concentrated sulfuric acid, sparingly soluble in ethanol, and poorly soluble in non-polar solvents like benzene and toluene.[5][6] The related 1,8-dihydroxyanthraquinone is soluble in polar solvents like methanol and ethanol but insoluble in non-polar solvents such as hexane.[7][8][9] It is expected that **1,8-Dimethoxyanthraquinone** follows a similar pattern, exhibiting solubility in moderately polar organic solvents and poor solubility in water.

Spectral Data

Spectral analysis is crucial for the identification and characterization of **1,8-Dimethoxyanthraquinone**.

Spectral Data Type	Characteristics
¹³ C NMR	Spectral data is available and has been recorded on a Bruker HX-90 instrument. [2]
Mass Spectrometry	GC-MS data is available through the NIST Mass Spectrometry Data Center. [2]
¹ H NMR	While specific ¹ H NMR data for 1,8-Dimethoxyanthraquinone is not provided in the search results, data for the closely related precursor, 1,8-dihydroxyanthraquinone, is available and shows characteristic peaks for the aromatic protons and the hydroxyl protons (δ 11.98 ppm). [10]

Experimental Protocols

The primary method for synthesizing **1,8-Dimethoxyanthraquinone** is through the methylation of its precursor, 1,8-dihydroxyanthraquinone.

Synthesis of 1,8-Dimethoxyanthraquinone via Dimethylation

This protocol is based on a convenient and environmentally friendly solvent-free procedure that provides an excellent yield.[\[11\]](#)

Objective: To synthesize **1,8-Dimethoxyanthraquinone** by the complete methylation of 1,8-dihydroxyanthraquinone.

Materials:

- 1,8-dihydroxy-9,10-anthraquinone
- Methyl tosylate

- Sodium carbonate
- Ethyl acetate (for TLC)
- Dichloromethane (for TLC)
- Silica gel for column chromatography

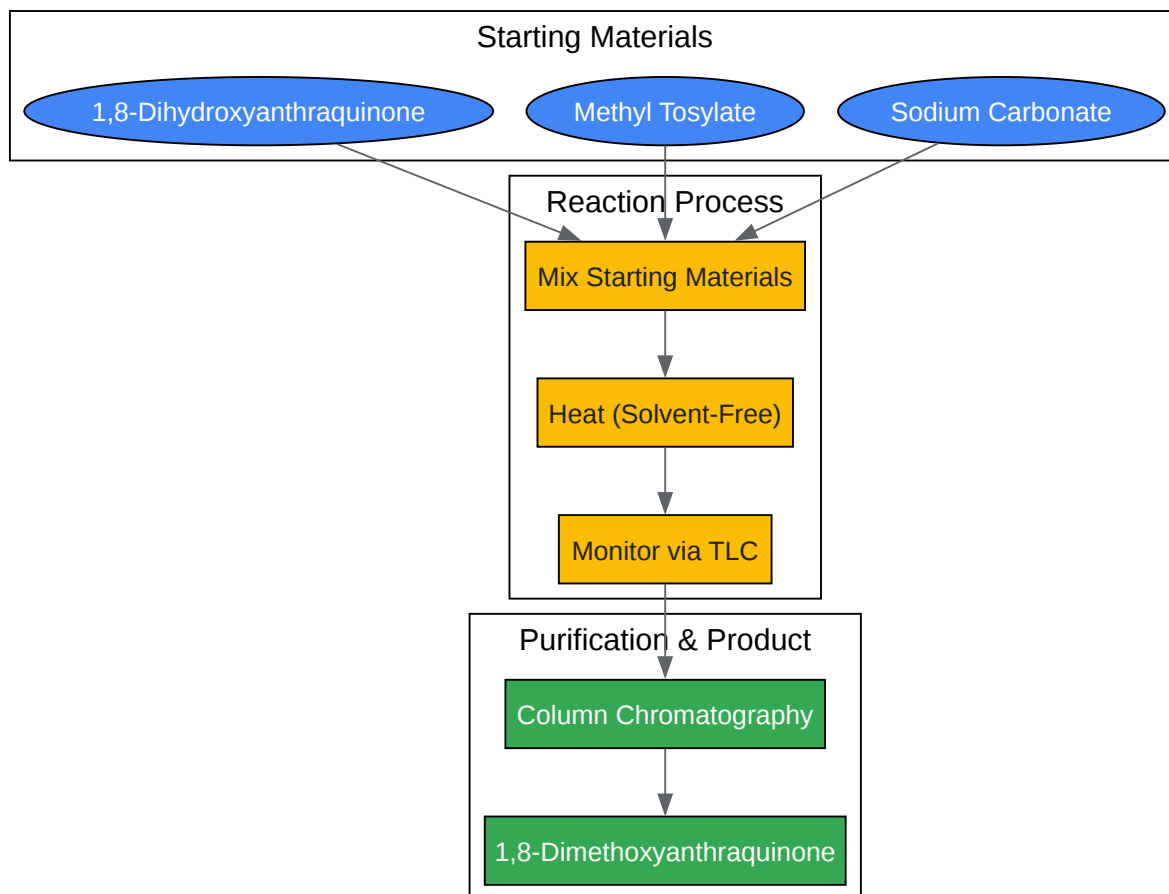
Procedure:

- **Reaction Setup:** In a suitable reaction vessel, thoroughly mix 1,8-dihydroxy-9,10-anthraquinone, a molar excess of methyl tosylate, and sodium carbonate.
- **Solvent-Free Reaction:** Heat the solid mixture. The reaction can be performed using conventional heating or under microwave irradiation for a more rapid, solvent-free approach. [\[11\]](#)
- **Monitoring the Reaction:** Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of 5% ethyl acetate in dichloromethane. [\[11\]](#) The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the dimethylation.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
- **Purification:** Purify the crude product using silica gel column chromatography to isolate the **1,8-Dimethoxyanthraquinone** from any remaining starting material or the monomethylated intermediate.

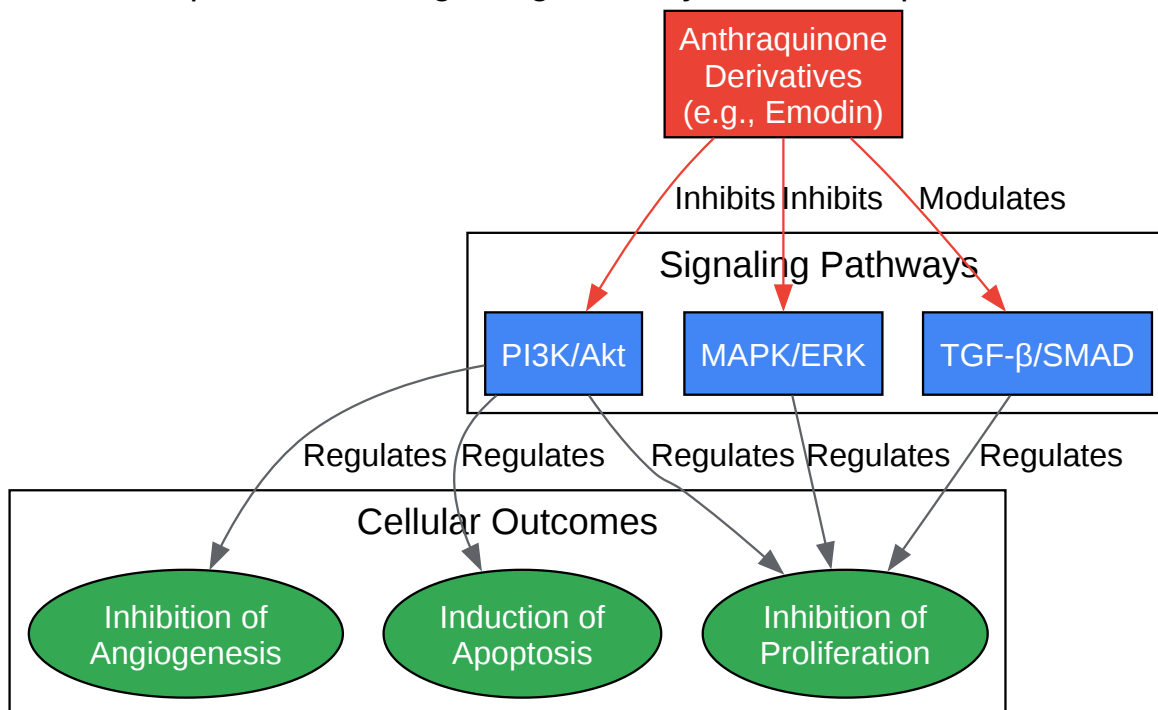
Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of **1,8-Dimethoxyanthraquinone** from its dihydroxy precursor.

Synthesis of 1,8-Dimethoxyanthraquinone



Representative Signaling Pathways for Anthraquinones



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